molecular formula C14H12N4S B15162518 2-Pyridinecarboximidamide, N-(5-methyl-1,2-benzisothiazol-3-yl)- CAS No. 172798-25-3

2-Pyridinecarboximidamide, N-(5-methyl-1,2-benzisothiazol-3-yl)-

Cat. No.: B15162518
CAS No.: 172798-25-3
M. Wt: 268.34 g/mol
InChI Key: UHBNICSRNGTXHK-UHFFFAOYSA-N
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Description

2-Pyridinecarboximidamide, N-(5-methyl-1,2-benzisothiazol-3-yl)- is a chemical compound with a complex structure that includes a pyridine ring, a carboximidamide group, and a benzisothiazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarboximidamide, N-(5-methyl-1,2-benzisothiazol-3-yl)- typically involves the reaction of 2-aminopyridine with 5-methyl-1,2-benzisothiazole-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboximidamide group .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarboximidamide, N-(5-methyl-1,2-benzisothiazol-3-yl)- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding N-oxides, while reduction may yield amines or other reduced derivatives .

Mechanism of Action

The mechanism of action of 2-Pyridinecarboximidamide, N-(5-methyl-1,2-benzisothiazol-3-yl)- involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Pyridinecarboximidamide, N-(5-methyl-1,2-benzisothiazol-3-yl)- include:

Uniqueness

The uniqueness of 2-Pyridinecarboximidamide, N-(5-methyl-1,2-benzisothiazol-3-yl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

172798-25-3

Molecular Formula

C14H12N4S

Molecular Weight

268.34 g/mol

IUPAC Name

N'-(5-methyl-1,2-benzothiazol-3-yl)pyridine-2-carboximidamide

InChI

InChI=1S/C14H12N4S/c1-9-5-6-12-10(8-9)14(18-19-12)17-13(15)11-4-2-3-7-16-11/h2-8H,1H3,(H2,15,17,18)

InChI Key

UHBNICSRNGTXHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SN=C2N=C(C3=CC=CC=N3)N

Origin of Product

United States

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